1-Benzyl-4-methylpiperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXOVBYIBQJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712393 | |
| Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039738-27-6 | |
| Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance in Chemical Synthesis and Drug Discovery
The piperidine (B6355638) scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with biological targets. Within this important class of compounds, 1-benzyl-4-methylpiperidin-3-amine has garnered substantial attention as a crucial intermediate in the development of targeted therapies.
Its most prominent application is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. acs.orgresearchgate.net The synthesis of Tofacitinib relies on the precise construction of its piperidine core, for which this compound serves as a pivotal precursor. wipo.intgoogle.com Researchers have developed various synthetic routes to this intermediate, highlighting its industrial importance. google.comchemicalbook.com The conversion of this amine into the final drug product involves a series of chemical transformations, where the stereochemistry of the starting material is paramount to the efficacy of the resulting therapeutic. google.com
Stereochemical Considerations and Isomerism in Piperidine Chemistry
Historical Overview of Synthetic Approaches to the Piperidine Scaffold
The piperidine ring is a fundamental structural motif in numerous natural products and pharmaceuticals. acs.orgnih.gov Historically, the synthesis of piperidines has relied on several classical methods. These include the hydrogenation of pyridine (B92270) precursors, a process that has been utilized since the early 19th century. nih.govmdpi.com While effective, these methods often require harsh reaction conditions, such as high temperatures and pressures, and may lack stereoselectivity, yielding racemic mixtures. nih.gov
Contemporary Strategies for Enantioselective Synthesis of this compound
The biological activity of many piperidine-containing drugs is highly dependent on their stereochemistry. acs.org Consequently, the development of enantioselective synthetic routes to produce specific stereoisomers of this compound is of paramount importance.
Chiral Resolution Techniques (e.g., using L-Ditoluoyl Tartaric Acid)
A common strategy to obtain enantiomerically pure amines is through the resolution of a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization. rsc.org For the resolution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine, L-ditoluoyl tartaric acid (L-DTTA) has been effectively employed. google.comquickcompany.inwipo.intresearchgate.netgoogle.com
The process involves treating the racemic amine with L-DTTA in a suitable solvent system, such as a mixture of methanol (B129727) and water. google.comgoogle.com This leads to the formation of two diastereomeric salts with different solubilities. rsc.org One diastereomer precipitates out of the solution and can be isolated by filtration, yielding the desired (3R,4R)-enantiomer with high enantiomeric excess. google.comgoogle.com Dibenzoyl-L-tartaric acid (DBTA) can also be used as a resolving agent. google.comgoogle.comgoogleapis.com This classical resolution technique remains a viable and scalable method for producing enantiomerically pure this compound. google.com
| Resolving Agent | Solvent System | Target Enantiomer | Reference |
| L-Ditoluoyl Tartaric Acid (L-DTTA) | Methanol/Water | (3R,4R) | google.comgoogle.com |
| Dibenzoyl-L-tartaric Acid (DBTA) | Methanol/Water | (3R,4R) | google.comgoogle.comgoogleapis.com |
Asymmetric Catalytic Hydrogenation Approaches
Asymmetric catalytic hydrogenation represents a more direct and atom-economical approach to enantiomerically enriched piperidines. This method involves the hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) or a substituted pyridine, using a chiral catalyst. nih.gov While this approach has been applied to the synthesis of various piperidine derivatives, its application to this compound has faced challenges.
One reported method involves the asymmetric reduction of 1-benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide using a mixture of Ruthenium and Iridium based chiral catalysts. google.com However, this process provided the desired cis isomer in only 84% purity with a modest 68% enantiomeric excess (ee) and required high catalyst loading and pressure, making it less favorable for commercial scale-up. google.com More recent advancements in rhodium-catalyzed asymmetric carbometalation of dihydropyridines offer promising alternatives for accessing enantioenriched 3-substituted piperidines. acs.org
Reductive Amination Pathways (e.g., from 1-Benzyl-4-methylpiperidin-3-one)
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. harvard.edu In the context of this compound synthesis, the reductive amination of 1-benzyl-4-methylpiperidin-3-one is a key step in several synthetic routes. google.comquickcompany.inwipo.intgoogleapis.com
This transformation involves the reaction of the ketone with an amine source, such as methanolic methylamine, to form an intermediate imine or enamine, which is then reduced to the desired amine. google.comquickcompany.inwipo.intgoogleapis.com Various reducing agents can be employed for this step. While sodium triacetoxyborohydride (B8407120) is a common choice, it is also a moisture-sensitive and pyrophoric reagent, posing challenges for large-scale synthesis. quickcompany.ingoogleapis.com An improved process utilizes titanium(IV) isopropoxide as a Lewis acid to facilitate the reaction with methylamine, followed by reduction with sodium borohydride (B1222165). google.comquickcompany.inwipo.intgoogleapis.com This method avoids the use of highly pyrophoric reagents and is more amenable to industrial applications. googleapis.com
| Ketone Precursor | Amine Source | Reducing Agent/Catalyst | Key Features | Reference |
| 1-Benzyl-4-methylpiperidin-3-one | Methanolic methylamine | Sodium triacetoxyborohydride | Effective but uses moisture-sensitive pyrophoric reagent. | quickcompany.ingoogleapis.com |
| 1-Benzyl-4-methylpiperidin-3-one | Methanolic methylamine | Titanium(IV) isopropoxide, Sodium borohydride | Avoids highly pyrophoric reagents, suitable for scale-up. | google.comquickcompany.inwipo.intgoogleapis.com |
Advanced Synthetic Protocols and Process Chemistry Innovations
The demand for efficient and cost-effective syntheses of this compound has driven the development of innovative and streamlined synthetic protocols.
N-Acylation and Quaternization Strategies for Pyridine Precursors
Several advanced synthetic routes commence from readily available pyridine derivatives. A common strategy involves the activation of the pyridine ring towards reduction through N-acylation and quaternization. google.comquickcompany.inwipo.int One such process starts with 3-amino-4-methylpyridine (B17607). google.comquickcompany.inwipo.int The synthesis proceeds through the following key steps:
N-Acylation: The amino group of 3-amino-4-methylpyridine is first protected, for example, by acylation with acetic anhydride. quickcompany.inwipo.intgoogle.com
Quaternization: The nitrogen of the pyridine ring is then quaternized using a benzyl (B1604629) halide, such as benzyl bromide, which activates the ring for subsequent reduction. google.comquickcompany.inwipo.int This quaternization enhances the electron-deficient nature of the pyridine ring. scripps.edursc.org
Partial Reduction: The resulting pyridinium (B92312) salt undergoes partial reduction, typically with sodium borohydride in a solvent like methanol, to yield a tetrahydropyridine derivative. google.comquickcompany.inwipo.int
Hydrolysis: The partially reduced product is then hydrolyzed in the presence of an acid to afford the key intermediate, 1-benzyl-4-methylpiperidin-3-one. google.comquickcompany.inwipo.int
This sequence provides a reliable pathway to the piperidinone precursor, which can then be converted to this compound via the reductive amination and chiral resolution methods described previously. google.comquickcompany.inwipo.int These integrated strategies highlight the continuous efforts to optimize the synthesis of this important molecule, balancing efficiency, safety, and cost-effectiveness. googleapis.com
| Starting Material | Key Transformation Steps | Intermediate | Reference |
| 3-Amino-4-methylpyridine | N-Acylation, Quaternization, Partial Reduction, Hydrolysis | 1-Benzyl-4-methylpiperidin-3-one | google.comquickcompany.inwipo.int |
Partial Reduction and Cyclization Methods
The synthesis of the 1-benzyl-4-methylpiperidine (B1308286) core often employs a strategy that begins with a substituted pyridine precursor. This approach hinges on the controlled reduction of the aromatic pyridine ring to the desired saturated piperidine structure.
A prevalent method involves the initial quaternization of a substituted pyridine, such as 3-Amino-4-methyl pyridine, by reacting it with a benzyl halide like benzyl bromide. googleapis.comgoogle.com This step introduces the requisite N-benzyl group and activates the pyridine ring for subsequent reduction. The resulting N-benzylpyridinium salt is then subjected to a partial reduction. googleapis.com
Sodium borohydride (NaBH₄) is a commonly utilized reagent for this transformation, selectively reducing the pyridinium ring to a 1,2,5,6-tetrahydropyridine derivative. googleapis.com This partial reduction is a critical step, as it forms the foundational piperidine ring structure while preserving other functionalities for later manipulation. Further reduction to the fully saturated piperidine derivative can then be accomplished using stronger reducing agents or catalytic hydrogenation, for instance, with Platinum oxide (PtO₂). googleapis.com
| Reaction Step | Starting Material | Reagents | Product | Reported Yield | Source |
| Partial Reduction | 1-benzyl-3-methylamino-4-methyl-pyridine bromide | Sodium borohydride, Ethanol | 1-benzyl-N,4-dimethylpiperidin-3-amine | 70% | chemicalbook.com |
This table illustrates a specific example of the partial reduction method, highlighting the conversion of a pyridinium bromide salt to the target amine.
Multi-step Synthesis and Intermediate Derivatization Approaches
More elaborate, multi-step synthetic routes have been developed to construct this compound and its derivatives, often starting from readily available materials like 3-Amino-4-methyl pyridine. google.comwipo.int These routes involve the sequential formation and derivatization of key intermediates.
A representative multi-step process can be summarized as follows: google.comwipo.int
N-Acylation: The amino group of 3-Amino-4-methyl pyridine is first protected, for example, through a reaction with dimethyl carbonate. googleapis.com
Quaternization: The nitrogen atom of the pyridine ring is then benzylated using a benzyl halide. google.comwipo.int
Partial Reduction: The resulting quaternized pyridine system undergoes partial reduction, typically with sodium borohydride, to yield a tetrahydropyridine intermediate. google.comwipo.int
Hydrolysis: The acyl protecting group is removed under acidic conditions, which also facilitates the conversion to the crucial ketone intermediate, 1-Benzyl-4-methylpiperidin-3-one. google.comwipo.int
Reductive Amination: The final amino group is installed by reacting the ketone with an amine (such as methylamine) in the presence of a reducing agent. googleapis.comgoogle.com A combination of Titanium(IV) isopropoxide followed by sodium borohydride has been effectively used for this step. googleapis.com
Intermediate derivatization is another key strategy, particularly for controlling stereochemistry. For instance, the racemic amine can be converted to a carbamate (B1207046) derivative, such as methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate. google.com This allows for chiral resolution with an appropriate resolving agent. Following separation of the desired diastereomer, the carbamate can be reduced to yield the final, optically pure amine. google.com
| Sequence | Description | Key Intermediates | Source |
| Step 1 | N-Acylation of 3-Amino-4-methyl pyridine. | 3-Acetylamino-4-methyl pyridine | google.comwipo.int |
| Step 2 | Quaternization with benzyl halide. | Quaternized 3-Acetylamino-4-methyl pyridine | google.comwipo.int |
| Step 3 | Partial reduction with NaBH₄. | Partially reduced tetrahydropyridine derivative | google.comwipo.int |
| Step 4 | Acidic hydrolysis. | 1-Benzyl-4-methylpiperidin-3-one | google.comwipo.int |
| Step 5 | Reductive amination. | This compound | googleapis.comgoogle.com |
This table outlines a common multi-step pathway, emphasizing the progression through key chemical transformations and intermediates.
Challenges in Scalable Synthesis and Yield Enhancement
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production presents numerous challenges. google.com Many reported synthetic routes are hindered by factors related to cost, safety, and efficiency. google.comresearchgate.net
A significant hurdle is the reliance on expensive reagents. google.com Precious metal catalysts based on ruthenium, iridium, and platinum, which are used in some reduction and asymmetric hydrogenation steps, contribute substantially to production costs. googleapis.comgoogle.comgoogle.com Similarly, certain reducing agents like sodium triacetoxyborohydride are not only costly but also pyrophoric and extremely sensitive to moisture, posing significant safety and handling risks on a commercial scale. googleapis.comgoogle.com The use of sodium hydride presents similar safety concerns. googleapis.com
| Challenge Area | Specific Issue | Examples of Problematic Reagents/Conditions | Source |
| Reagent Cost | Use of expensive precious metals and complex hydrides. | Ruthenium/Iridium catalysts, Platinum oxide, Sodium triacetoxyborohydride. | googleapis.comgoogle.comgoogle.com |
| Reagent Safety | Use of pyrophoric, moisture-sensitive, or highly reactive chemicals. | Sodium triacetoxyborohydride, Sodium hydride. | googleapis.comgoogle.com |
| Process Scalability | Reaction conditions not suitable for large-scale equipment. | Sealed tube reactions. | googleapis.comgoogle.com |
| Yield & Efficiency | Low overall conversion from starting material to final product. | Reported overall yields as low as 13.6%. | googleapis.comgoogle.com |
| Stereochemical Control | Difficulty and high cost of obtaining a single, pure enantiomer. | Late-stage resolution, expensive chiral catalysts for asymmetric synthesis. | google.comgoogle.com |
This table summarizes the primary obstacles encountered in the scalable synthesis of this compound.
Medicinal Chemistry Applications and Derivatization Strategies of 1 Benzyl 4 Methylpiperidin 3 Amine
Role as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient (API) Production
1-Benzyl-4-methylpiperidin-3-amine and its derivatives are crucial intermediates in the production of several Active Pharmaceutical Ingredients (APIs). pharmanoble.com These intermediates are chemical compounds that form the building blocks in the manufacturing of APIs. The specific stereochemistry of this compound is often critical for the efficacy and safety of the final drug product.
Precursor for Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib and its related compounds)
A primary application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. google.com Tofacitinib, a well-known JAK inhibitor, is a prime example where derivatives of this compound are pivotal. derpharmachemica.com
Specifically, the (3R,4R)-enantiomer of 1-benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate in the synthesis of Tofacitinib. researchgate.net The synthesis involves the reaction of this piperidine (B6355638) derivative with a pyrrolo[2,3-d]pyrimidine core. wipo.intnih.gov The benzyl (B1604629) group on the piperidine nitrogen serves as a protecting group during the initial synthetic steps and is later removed to yield the final API. wipo.int Various synthetic routes have been developed to produce this key intermediate efficiently and with high stereochemical purity. These methods often start from readily available materials like 4-picoline or 4-piperidone (B1582916) and involve steps such as benzylation, reduction, and amination. derpharmachemica.comresearchgate.net
The synthesis of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a crucial step. This compound is then debenzylated to produce the core of the Tofacitinib molecule. wipo.int The development of efficient and scalable processes for producing these intermediates is an active area of research, aiming to improve yields and reduce costs associated with the manufacturing of these important drugs. acs.orgresearchgate.net
Utility in Other Therapeutic Agent Synthesis
Beyond JAK inhibitors, the 1-benzyl-4-methylpiperidine (B1308286) scaffold has been explored for its potential in developing other therapeutic agents. The versatility of the piperidine ring and the ability to modify the amine and benzyl groups allow for the creation of a diverse range of molecules with different pharmacological properties.
For instance, derivatives of this compound have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. nih.gov AChE inhibitors are used in the treatment of Alzheimer's disease. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine and benzyl moieties can significantly impact the inhibitory potency against AChE. nih.gov
Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into optimizing their therapeutic potential.
Influence of Stereochemistry on Biological Activity and Target Binding
The stereochemistry of the 3-amino and 4-methyl groups on the piperidine ring is a critical determinant of biological activity. In the case of Tofacitinib, the (3R,4R) configuration is essential for potent inhibition of JAK kinases. acs.org This specific arrangement of substituents allows for optimal binding to the active site of the enzyme.
Different stereoisomers can exhibit significantly different pharmacological profiles, with one enantiomer being highly active while the other may be inactive or even have undesirable off-target effects. This highlights the importance of stereoselective synthesis to produce the desired enantiomer in high purity. google.com The precise orientation of the amino and methyl groups influences how the molecule interacts with its biological target through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Modification of the Piperidine Scaffold for Biological Target Modulation
Modifications to the piperidine scaffold of this compound have been explored to modulate the biological activity and selectivity of the resulting compounds. These modifications can involve altering the substituents on the piperidine ring or the nitrogen atom.
For example, in the development of acetylcholinesterase inhibitors, replacing the benzyl group with other aromatic or heterocyclic rings has been shown to affect the potency and selectivity of the compounds. nih.gov Similarly, modifying the amine functionality can lead to compounds with different binding affinities and pharmacokinetic properties. The flexibility of the piperidine ring also allows for the introduction of various substituents at different positions to probe the binding pocket of a target enzyme or receptor.
Exploration of Pharmacological Activities of Related Compounds and Scaffolds
The 1-benzylpiperidine (B1218667) scaffold is present in a variety of compounds with diverse pharmacological activities. Studying these related compounds can provide insights into the potential therapeutic applications of new derivatives of this compound.
For example, compounds containing a 1-benzylpiperidine moiety have shown activity as antiplatelet agents. nih.gov Structure-activity relationship studies of these compounds have revealed that the nature of the substituent at the 4-position of the piperidine ring and the substitution pattern on the benzyl group are crucial for their antiplatelet activity. nih.gov
Furthermore, the broader class of piperidine-containing compounds has been investigated for a wide range of therapeutic targets, including but not limited to, GPCRs, ion channels, and other enzymes. This vast body of research provides a valuable knowledge base for the design and synthesis of new therapeutic agents based on the this compound scaffold.
Below is a table summarizing some of the key compounds related to the discussion:
| Compound Name | CAS Number | Molecular Formula | Key Application/Relevance |
| This compound | 1039738-27-6 | C13H20N2 | Key synthetic intermediate. nih.gov |
| Tofacitinib | 477600-75-2 | C16H20N6O | Janus Kinase (JAK) inhibitor. |
| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-73-0 | C20H25N5 | Intermediate in Tofacitinib synthesis. nih.gov |
| 1-Benzyl-4-methylpiperidin-3-one (B104484) | 32018-96-5 | C13H17NO | Precursor for the synthesis of this compound derivatives. |
| (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine dihydrochloride | Not Available | C13H22Cl2N2 | Chiral salt form used in synthesis. nih.gov |
| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide | Not Available | C14H21N3O | A related derivative. pharmaffiliates.com |
| (1-Benzyl-4-methylpiperidin-4-yl)methylamine | 403513-93-9 | C15H24N2 | A related piperidine derivative. biosynth.com |
| 1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride | 1228879-37-5 | C14H24Cl2N2 | A related piperidine derivative. bldpharm.com |
| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 923036-30-0 | C27H31N5O2S | A protected intermediate in synthesis. pharmaffiliates.com |
This interactive table provides a quick reference to the key compounds discussed in this article.
Kinase Inhibition Potentials
The most prominent application of the this compound core is in the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors. The (3R,4R) stereoisomer of this amine is a key intermediate in the synthesis of Tofacitinib, a well-established JAK inhibitor used in the treatment of autoimmune diseases. chemicalbook.comresearchgate.net Tofacitinib functions by blocking the activity of JAKs, a group of enzymes that play a critical role in the signaling pathways of cytokines, which are involved in inflammation.
The synthesis of Tofacitinib involves the coupling of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a pyrrolo[2,3-d]pyrimidine core. nih.gov The piperidine moiety of the molecule is crucial for its binding affinity and selectivity. The benzyl group on the piperidine nitrogen is typically a protecting group used during the synthesis and is later removed to allow for the introduction of other functional groups. researchgate.netgoogle.com The development of Tofacitinib from the this compound scaffold highlights the potential of this chemical entity in generating potent and selective kinase inhibitors. Research in this area focuses on modifying the piperidine ring and its substituents to improve potency, selectivity, and pharmacokinetic properties.
Chemokine Receptor Antagonism (e.g., CCR3)
Derivatives of the benzylpiperidine scaffold have been investigated for their potential as chemokine receptor antagonists. Specifically, the conversion from a 4-benzylpiperidine (B145979) to a 3-benzylpiperidine (B85744) core has been shown to improve selectivity for the CC chemokine receptor-3 (CCR3) over other receptors like the serotonin (B10506) 5HT(2A) receptor. nih.gov CCR3 is a key receptor involved in the inflammatory response, particularly in allergic conditions such as asthma, making it an attractive target for drug discovery.
Research has led to the discovery of N-propylurea 3-benzylpiperidines as potent and selective CCR3 antagonists. nih.gov Through chiral resolution and modifications of the N-propylurea group, several analogues have been synthesized with high binding affinities, with IC50 values below 5 nM. nih.gov These compounds demonstrated efficacy in in vitro functional assays, such as calcium mobilization and chemotaxis, with EC50 values in the high picomolar to low nanomolar range, which correlated well with their binding affinities. nih.gov
Table 1: CCR3 Antagonist Activity of 3-Benzylpiperidine Derivatives
| Compound Type | Target | Measurement | Result |
|---|---|---|---|
| N-propylurea 3-benzylpiperidines | CCR3 Binding | IC50 | < 5 nM |
Antiviral Potentials (e.g., Influenza H1N1 Virus Inhibitors)
The N-benzylpiperidine scaffold has also been explored for its antiviral properties. A class of N-benzyl-4,4-disubstituted piperidines has been identified as fusion inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.gov The influenza virus hemagglutinin (HA) protein is essential for the virus's entry into host cells, and these compounds act by inhibiting the low pH-induced, HA-mediated membrane fusion process. nih.gov
The synthesis of a diverse library of these piperidine-based analogues was achieved using the Ugi four-component reaction, which allowed for a thorough exploration of the structure-activity relationships (SAR). nih.gov Computational studies and resistance selection experiments with the most active compounds have helped to identify a novel binding pocket on the HA protein. nih.gov These findings suggest that N-benzylpiperidine derivatives are a promising class of influenza virus inhibitors, representing a novel mechanism of action that targets the HA fusion peptide. nih.gov
Antifungal and Antidepressant Effects (of related structures)
While direct studies on the antifungal and antidepressant effects of this compound are limited, research on related structures containing piperidine moieties shows significant potential in these areas.
In the realm of antifungal agents, novel myricetin (B1677590) derivatives incorporating piperidine and amide fragments have been synthesized and shown to possess significant antifungal activity. nih.gov For example, one such derivative, compound Z26, displayed potent activity against Rhizoctonia solani, a plant pathogenic fungus, with an EC50 value of 8.3 μg/mL. nih.gov Mechanistic studies suggest that these compounds may act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov
Furthermore, many antidepressant and antipsychotic drugs possess structures that can be related to piperidine scaffolds. Some of these drugs have demonstrated in vitro activity against various fungi, particularly Candida albicans. nih.gov For instance, the selective serotonin reuptake inhibitor (SSRI) sertraline (B1200038) is active against several microbes and can inhibit virulence factors in C. albicans. nih.gov Tricyclic antidepressants (TCAs) have also been shown to be active against Candida species. nih.gov These findings suggest that the piperidine core structure is a viable starting point for developing new antifungal and potentially antidepressant therapies.
Table 2: Antifungal Activity of a Related Piperidine Derivative
| Compound | Pathogen | Measurement | Result |
|---|---|---|---|
| Compound Z26 (Myricetin-piperidine derivative) | Rhizoctonia solani | EC50 | 8.3 μg/mL |
Design and Synthesis of Novel Analogues for Drug Discovery Initiatives
The design and synthesis of novel analogues based on the this compound scaffold are central to drug discovery efforts targeting a range of diseases. The synthesis of this core intermediate itself has been the subject of optimization to improve efficiency and yield. researchgate.netgoogle.com
Several synthetic routes have been developed, often starting from materials like 3-amino-4-methyl pyridine (B92270) or 4-methylpicoline. researchgate.netgoogle.com A common strategy involves the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization with a benzyl halide, partial reduction, hydrolysis to form the 1-benzyl-4-methylpiperidin-3-one, and subsequent reductive amination. google.com The resolution of the racemic mixture to obtain the desired (3R,4R) enantiomer is a critical step, often achieved using chiral acids like Ditoluoyl (L) tartaric acid. google.com
Once the core scaffold is obtained, further derivatization can be carried out to explore different biological targets. As discussed, these initiatives include:
Kinase Inhibitors: Coupling with heterocyclic systems like pyrrolo[2,3-d]pyrimidines to create JAK inhibitors. nih.gov
CCR3 Antagonists: Introduction of urea-based substituents to develop selective chemokine receptor antagonists. nih.gov
Antiviral Agents: Modification at the 4-position of the piperidine ring and exploration of different N-substituents to generate influenza fusion inhibitors. nih.gov
Antifungal Agents: Incorporating the piperidine moiety into larger molecules, such as derivatives of natural products like myricetin, to create novel antifungal compounds. nih.gov
These examples demonstrate the versatility of the this compound structure as a foundational element in the design and synthesis of new therapeutic agents.
Q & A
Basic: What are the common synthetic routes for 1-Benzyl-4-methylpiperidin-3-amine, and how can reaction intermediates be characterized?
Answer:
A validated synthetic route involves sequential steps:
- N-acylation of 3-amino-4-methylpyridine, followed by quaternization with benzyl halide.
- Partial reduction using sodium borohydride in methanol/water, yielding a key intermediate.
- Hydrolysis under acidic conditions to form 1-Benzyl-4-methylpiperidin-3-one.
- Reductive amination with methylamine and titanium(IV) isopropoxide in methanol .
Characterization Methods:
- Intermediates : Use LC-MS for tracking reaction progress and NMR (¹H/¹³C) to confirm structural integrity.
- Final Product : High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular composition. Stereochemical purity can be assessed via chiral HPLC or X-ray crystallography if single crystals are obtained .
Advanced: How can researchers address stereochemical challenges in synthesizing enantiomerically pure this compound?
Answer:
The synthesis of enantiopure forms (e.g., (3R,4R)-isomer) requires chiral resolution using resolving agents like ditoluoyl-(L)-tartaric acid . Key considerations:
- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance diastereomeric salt crystallization efficiency.
- Validation : Polarimetry or circular dichroism (CD) confirms enantiomeric excess (ee).
- Alternative Approaches : Asymmetric catalysis (e.g., chiral ligands in reductive amination) may reduce reliance on resolution steps.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use P95 respirators (US) or OV/AG/P99 (EU) for aerosol protection. Wear nitrile gloves and chemical-resistant lab coats.
- Exposure Control : Work in fume hoods to prevent inhalation. Avoid drainage contamination due to unknown environmental toxicity .
- Storage : Store at -20°C in airtight containers, as stability data beyond five years is unavailable .
Advanced: How should researchers address gaps in toxicological data for this compound?
Answer:
- Provisional Classification : Treat the compound as a potential irritant (Skin/Eye Category 2) until data is available.
- In Silico Prediction : Use tools like OECD QSAR Toolbox or Toxtree to estimate acute toxicity and mutagenicity.
- Experimental Validation : Conduct Ames tests (bacterial reverse mutation assay) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to fill data gaps .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., benzyl and methyl groups).
- IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and piperidine ring vibrations.
- UV/Vis : Monitor absorbance maxima (e.g., ~249 nm) for purity assessment .
Advanced: How can researchers resolve contradictions in crystallographic data for piperidine derivatives?
Answer:
- Refinement Tools : Use SHELXL for high-resolution small-molecule refinements. For twinned crystals, employ TWIN/BASF commands in SHELX .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy).
- Data Integration : Compare with databases (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .
Basic: What are the key applications of this compound in pharmacological research?
Answer:
While direct data is limited, structurally related piperidine derivatives are explored as:
- Neurological Probes : Modulators of opioid or dopamine receptors due to the benzyl-piperidine scaffold .
- Intermediate Synthesis : Precursor for bioactive molecules (e.g., fentanyl analogs), requiring strict regulatory compliance .
Advanced: What methodological strategies can mitigate byproduct formation during reductive amination steps?
Answer:
- Catalyst Optimization : Titanium(IV) isopropoxide enhances imine formation efficiency. Replace with NaBH(OAc)₃ for milder conditions.
- Reaction Monitoring : Use inline FTIR to detect intermediate imines and adjust stoichiometry dynamically.
- Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or preparative HPLC to isolate the target amine .
Basic: How can researchers validate the purity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns. Purity ≥98% is typical for research-grade material .
- Melting Point : Compare experimental values with literature data (if available) to detect impurities.
Advanced: What computational methods support structure-activity relationship (SAR) studies for piperidine derivatives?
Answer:
- Docking Simulations : Use AutoDock Vina to predict binding affinities at target receptors (e.g., μ-opioid receptor).
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
